REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[CH2:8](N(CC)CC)[CH3:9].[C:15]([OH:18])(=[O:17])[CH3:16].O1CC1C=C>COCCOCCOC>[C:15]([O:18][CH:6]([CH2:5][O:4][C:1](=[O:3])[CH3:2])[CH:8]=[CH2:9])(=[O:17])[CH3:16]
|
Name
|
|
Quantity
|
45.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.44 g
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
31.35 mL
|
Type
|
reactant
|
Smiles
|
O1C(C=C)C1
|
Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was purged with helium twice
|
Type
|
CUSTOM
|
Details
|
sequential samples were obtained every 15 min during the course of 2.25 hrs for analysis by GC
|
Duration
|
2.25 h
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C=C)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |